5-(Bromomethyl)-2-methylpyrimidine hydrobromide
CAS No.: 7122-84-1
Cat. No.: VC3321533
Molecular Formula: C6H8Br2N2
Molecular Weight: 267.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7122-84-1 |
---|---|
Molecular Formula | C6H8Br2N2 |
Molecular Weight | 267.95 g/mol |
IUPAC Name | 5-(bromomethyl)-2-methylpyrimidine;hydrobromide |
Standard InChI | InChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H |
Standard InChI Key | OVTFJUKFCLYBOD-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C=N1)CBr.Br |
Canonical SMILES | CC1=NC=C(C=N1)CBr.Br |
Introduction
Chemical Structure and Properties
Molecular Characteristics
5-(Bromomethyl)-2-methylpyrimidine hydrobromide contains a pyrimidine ring with two nitrogen atoms in the heterocyclic structure. The compound features a methyl group at position 2 and a bromomethyl group at position 5, with hydrobromide as the salt form. This structural arrangement confers specific reactivity patterns that are valuable in organic synthesis.
Physical and Chemical Properties
Based on analysis of structurally related compounds, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide likely possesses similar physical and chemical characteristics to its structural analogues. The related compound 5-(Bromomethyl)-2-Methylpyridine hydrobromide (CAS 718608-10-7) has a molecular weight of 266.96106 and a molecular formula of C7H9Br2N . By comparative analysis, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide would differ primarily in the heterocyclic ring structure, containing an additional nitrogen atom in the pyrimidine ring versus the pyridine structure.
Synthesis Methods
Reaction Pathway Analysis
A potential synthetic route for 5-(Bromomethyl)-2-methylpyrimidine hydrobromide might involve a modified version of the pathway described for the 4-amino derivative, with appropriate adjustments to account for the absence of the amino group at position 4. The synthetic pathway could include:
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Formation of a formylated intermediate using appropriate starting materials
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Reaction with dimethyl sulfate to form a key intermediate
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Condensation reactions to form the pyrimidine ring structure
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Introduction of the bromomethyl group at position 5
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Conversion to the hydrobromide salt form
Optimized Reaction Conditions
Based on the synthetic methods for related compounds, the following reaction conditions might be suitable for the synthesis of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide:
Table 2: Potential Reaction Conditions
The synthesis would ideally be conducted under controlled conditions to maximize yield and purity while minimizing side reactions and impurities.
Supply Chain Considerations
The commercial viability of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide would depend on factors similar to those affecting related compounds, including:
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Availability and cost of raw materials
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Complexity and efficiency of synthesis
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Demand in pharmaceutical and research applications
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Regulatory considerations for handling and transport
Applications in Chemical Research and Pharmaceutical Development
Pharmaceutical Synthesis
5-(Bromomethyl)-2-methylpyrimidine hydrobromide likely serves as a valuable building block in pharmaceutical synthesis, similar to its structural analogues. The related compound 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide is specifically noted for its use in the synthesis of vitamin B1 (thiamine) and other advanced pharmaceutical compounds .
Synthetic Utility
The bromomethyl group at position 5 provides a reactive site for various synthetic transformations, making this compound particularly useful in organic synthesis. Potential reactions include:
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Nucleophilic substitution reactions
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Cross-coupling reactions
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Carbon-carbon bond formation
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Introduction of diverse functional groups
Structure-Activity Relationship Studies
The pyrimidine structure is found in numerous biologically active compounds, and derivatives of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide could potentially serve as scaffolds for developing compounds with specific biological activities. The 2-methyl group and the bromomethyl functionality at position 5 provide points for structural elaboration and modification to optimize biological properties.
Research Developments and Future Directions
Synthetic Method Advancements
Recent patent literature suggests ongoing interest in developing improved synthetic methods for bromomethyl-substituted pyrimidine compounds. The patent describing the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide highlights advancements that overcome limitations in previous synthetic approaches .
Key advantages of these improved synthetic methods include:
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Use of readily available, low-cost raw materials
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Simplified production operations
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Reduced requirements for specialized equipment
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Elimination of harsh reaction conditions
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Suitability for industrial-scale production
Analytical Characterization Methods
Spectroscopic Analysis
Characterization of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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UV-Visible spectroscopy for chromophore characterization
Chromatographic Methods
Quality control and purity assessment would likely employ:
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High-Performance Liquid Chromatography (HPLC)
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Thin Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatile components analysis
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